2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide is a member of triazolopyrimidines.
Scientific Research Applications
Heteroaromatization and Synthesis of Derivatives
Research by El-Agrody et al. (2001) involved the synthesis of a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other derivatives, emphasizing the versatility of these compounds in the formation of complex heteroaromatic structures. These synthesized compounds were also tested for their antimicrobial activity, indicating their potential in the field of antimicrobial drug development (El-Agrody et al., 2001).
Reactivity and Formation of Heterocyclic Structures
Vas’kevich et al. (2006) explored the heterocyclization of certain thiosemicarbazides to form [1,2,4]triazolo[1,5-a]pyrimidines, demonstrating the chemical reactivity of these compounds and their potential as precursors in the synthesis of more complex heterocyclic structures (Vas’kevich et al., 2006).
Pharmacological Applications
Antimicrobial Activity
The antimicrobial properties of certain synthesized derivatives of [1,2,4]triazolo[4,3-c]pyrimidine have been a focal point in some studies. For instance, El-Agrody et al. (2001) tested the antimicrobial activity of the synthesized compounds, while Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine and evaluated its antibacterial activity against various microbial strains, indicating its efficacy as a potential antimicrobial agent (El-Agrody et al., 2001); (Lahmidi et al., 2019).
Antitumor Activity
Studies have also delved into the antitumor properties of [1,2,4]triazolo[4,3-a]pyrimidine derivatives. Riyadh (2011) synthesized derivatives and evaluated their cytotoxic effects against human breast and liver carcinoma cell lines, finding effects comparable to those of standard drugs. Similarly, Hafez et al. (2009) synthesized substituted triazolo[4,3-a]pyrimidine-6-sulfonamide with an incorporated thiazolidinone moiety and demonstrated their inhibitory effects on the growth of a wide range of cancer cell lines (Riyadh, 2011); (Hafez et al., 2009).
properties
Product Name |
2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide |
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Molecular Formula |
C14H13ClN6OS |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H13ClN6OS/c1-8-6-11-19-20-14(21(11)13(16)17-8)23-7-12(22)18-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3,(H2,16,17)(H,18,22) |
InChI Key |
GIPWSAVGTCOAIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN=C(N2C(=N1)N)SCC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC2=NN=C(N2C(=N1)N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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